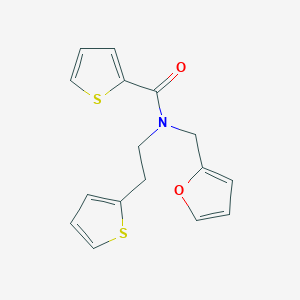

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c18-16(15-6-3-11-21-15)17(12-13-4-1-9-19-13)8-7-14-5-2-10-20-14/h1-6,9-11H,7-8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWRTOJNMYYLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

Formation of the thiophen-2-yl intermediate: Thiophene can be functionalized through various methods, such as halogenation followed by substitution with an appropriate nucleophile.

Coupling of intermediates: The furan-2-ylmethyl and thiophen-2-yl intermediates are then coupled under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under suitable conditions.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The compound can undergo substitution reactions at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of a furanone derivative, while reduction of the carboxamide group would yield an amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological system .

Comparison with Similar Compounds

Key Observations :

- Antibacterial Activity: Thiophene-ethyl derivatives linked to quinolones (e.g., piperazinyl quinolones) show potent activity against Staphylococcus aureus (MIC: 0.5–8 µg/mL) due to dual-target inhibition of DNA gyrase and topoisomerase IV . In contrast, nitrothiophene carboxamides exhibit narrower spectra, likely due to steric hindrance from thiazole substituents .

- Enzyme Inhibition : Benzothiophene carboxamides with hydroxy groups (e.g., compound 28 in ) demonstrate multi-target kinase inhibition (Clk/Dyrk IC₅₀: 0.1–5 µM), attributed to hydrogen bonding with catalytic lysine residues . The absence of a hydroxy group in the target compound may reduce kinase affinity but enhance membrane permeability.

- Solubility and Stability : Furan-containing analogs (e.g., compound 15 in ) exhibit lower logP values (~2.5) compared to thiophene-ethyl derivatives (~3.8), suggesting improved aqueous solubility but reduced lipid bilayer penetration .

Pharmacological and Physicochemical Properties

- Toxicity: Thiophene carboxanilides are reported to exhibit genotoxicity in mammalian cells, likely due to metabolic activation of the thiophene ring . The furan moiety in the target compound may mitigate this risk through alternative metabolic pathways.

- Synthetic Feasibility : Yields for furan/thiophene carboxamides range from 46–62% under standard coupling conditions, comparable to nitrothiophene derivatives (42–99% purity) .

Biological Activity

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C15H15N3O2S2, characterized by a furan ring, a thiophene moiety, and a carboxamide functional group. The synthesis typically involves multi-step organic reactions including:

- Condensation Reaction : Furan-2-carbaldehyde is reacted with 2-(thiophen-2-yl)ethylamine in the presence of coupling agents.

- Purification : The product is purified through techniques such as column chromatography or recrystallization.

Anticancer Properties

Numerous studies have indicated that derivatives of thiophene and furan exhibit anticancer properties. For instance, compounds with similar structures have shown the ability to inhibit cancer cell proliferation by modulating key signaling pathways involved in cell cycle regulation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.4 | MCF-7 (breast cancer) |

| Reference Compound | 12.3 | MCF-7 |

*Data sourced from pharmacological studies indicating the effectiveness of similar compounds against cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits significant activity against various bacterial strains, including E. coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings indicate its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It can modulate receptor activity, influencing pathways related to apoptosis and cell growth.

The furan and thiophene rings facilitate π-π interactions and hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Study 1: Anticancer Evaluation

A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of conventional chemotherapeutics.

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy was tested against clinical isolates of E. coli and S. aureus. The results confirmed that the compound exhibited potent antibacterial activity, suggesting its potential use in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide?

- Methodology : Multi-step organic synthesis is typically employed, starting with commercially available precursors. A common approach involves:

Amide bond formation : React thiophene-2-carboxylic acid derivatives (e.g., acid chlorides) with furan- and thiophene-containing amines under Schotten-Baumann conditions .

Functional group protection : Use orthogonal protecting groups (e.g., Boc for amines) to prevent unwanted side reactions during coupling steps .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: acetonitrile) ensures high purity (>95%) .

- Key Challenges : Competing side reactions (e.g., over-alkylation) require precise temperature control (-10°C to room temperature) and stoichiometric ratios .

Q. How is the molecular structure of this compound confirmed experimentally?

- Analytical Techniques :

- X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.71–1.75 Å) and dihedral angles between heterocyclic rings (e.g., furan-thiophene: 8.5–15.4°) .

- NMR spectroscopy : Key signals include:

- ¹H NMR : δ 7.2–7.5 ppm (thiophene protons), δ 6.3–6.6 ppm (furan protons), δ 3.8–4.2 ppm (N–CH₂ groups) .

- ¹³C NMR : δ 160–165 ppm (amide carbonyl), δ 110–125 ppm (aromatic carbons) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 319.39) with <2 ppm error .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility :

- Polar solvents: DMSO (>50 mg/mL), ethanol (~10 mg/mL).

- Non-polar solvents: Poor solubility in hexane (<1 mg/mL) .

- Stability :

- pH-dependent degradation : Stable at pH 4–8 (t½ > 24 hours at 25°C); hydrolyzes in strongly acidic/basic conditions (pH <2 or >10) .

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Approach :

Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Key interactions include π-π stacking with thiophene rings and hydrogen bonding via the carboxamide group .

QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., IC₅₀ values for antimicrobial activity) .

- Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition assays) to refine models .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Case Study : Discrepancies in dihedral angles between X-ray (13.5°) and DFT-optimized structures (9.8°) may arise from crystal packing effects.

- Resolution :

Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR) .

DFT calculations : Compare gas-phase vs. solid-state geometries using Gaussian 09 with B3LYP/6-31G(d) basis set .

- Implications : Crystal lattice forces can distort geometries, necessitating multi-method validation .

Q. How does the compound’s reactivity inform its use in designing functional materials?

- Key Reactions :

- Electrochemical polymerization : Thiophene rings enable conductivity (σ = 10⁻³–10⁻² S/cm) in thin-film applications .

- Cross-coupling : Suzuki-Miyaura reactions with aryl halides introduce substituents (e.g., fluorophenyl groups) to tune electronic properties .

- Characterization :

- Cyclic voltammetry : Redox peaks at +0.8 V (oxidation) and -1.2 V (reduction) indicate charge transport capacity .

- AFM/TEM : Morphology analysis of polymerized films (e.g., granular vs. fibrillar structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.